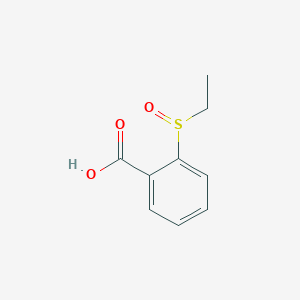

2-(Ethanesulfinyl)benzoic acid

Description

2-(Ethanesulfinyl)benzoic acid is an ortho-substituted benzoic acid derivative featuring an ethanesulfinyl (-S(O)CH₂CH₃) group at the 2-position of the aromatic ring. The sulfinyl group’s electron-withdrawing nature moderately influences the acidity of the carboxylic acid, while its stereochemistry (due to the chiral sulfur atom) may affect intermolecular interactions in crystalline states .

Properties

IUPAC Name |

2-ethylsulfinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMTWLNYDCQWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)benzoic acid typically involves the introduction of an ethanesulfinyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Ethanesulfinyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form ethanethiol derivatives.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Ethanethiol derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Ethanesulfinyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)benzoic acid involves its interaction with specific molecular targets. The ethanesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Substituent Electronic Effects

- Sulfinyl vs. Sulfonyl Groups : The ethanesulfinyl group in the target compound is less electron-withdrawing than the methylsulfonyl group in 2-(Methylsulfonyl)benzoic acid, resulting in a higher pKa (~3.2 vs. ~2.3) and lower acidity . This difference impacts reactivity in esterification or amidation reactions.

- Ethoxy vs. Sulfinyl : The ethoxy group in 2-Ethoxybenzoic acid is electron-donating, leading to significantly reduced acidity (pKa ~4.5) compared to sulfinyl/sulfonyl analogs .

Positional Isomerism

- In sulfonated analogs (e.g., 2- vs.

Hydrogen Bonding and Crystallinity

- Sulfinyl groups participate in hydrogen-bonding networks, as observed in sulfone-containing crystals . This property may enhance the stability of 2-(Ethanesulfinyl)benzoic acid in solid-state formulations compared to non-polar analogs like 2-Ethoxybenzoic acid.

Biological Activity

2-(Ethanesulfinyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2-(Ethanesulfinyl)benzoic acid is characterized by the presence of an ethanesulfinyl group attached to the benzoic acid structure. This modification can influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 2-(ethanesulfinyl)benzoic acid can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. For instance, it has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that derivatives of benzoic acid, including 2-(ethanesulfinyl)benzoic acid, may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways. Specific studies have highlighted its potential to inhibit enzymes related to pain and inflammation, suggesting therapeutic applications in pain management .

The mechanisms through which 2-(ethanesulfinyl)benzoic acid exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Enzymes : The ethanesulfinyl group may interact with active sites on enzymes, altering their function. For example, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation.

- Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation and immune responses. This modulation could lead to decreased production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-(ethanesulfinyl)benzoic acid revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency. This suggests that the compound could be further developed for clinical applications in treating bacterial infections.

Case Study: Anti-inflammatory Properties

In a controlled trial assessing the anti-inflammatory effects of various benzoic acid derivatives, 2-(ethanesulfinyl)benzoic acid demonstrated a notable reduction in edema in animal models. The results indicated a decrease in inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethanesulfinyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfoxidation of 2-(ethanethio)benzoic acid using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization (e.g., using ethanol/water mixtures) are critical. Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidizer) and reaction time (6–12 hours at 0–5°C) to minimize overoxidation to sulfone derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in 2-(ethanesulfinyl)benzoic acid?

- Methodological Answer :

- FT-IR : Identify sulfinyl (S=O) stretches at 1020–1060 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹.

- ¹H/¹³C NMR : Assign benzylic protons (δ 7.5–8.1 ppm) and sulfinyl-adjacent methylene groups (δ 2.8–3.2 ppm).

- Raman Spectroscopy : Resolve S=O symmetric/asymmetric vibrations (470–520 cm⁻¹) with minimal interference from solvent .

Q. How should researchers handle 2-(ethanesulfinyl)benzoic acid to mitigate hazards during experiments?

- Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage conditions should avoid moisture (desiccator, −20°C) to prevent decomposition. Spill management requires neutralization with sodium bicarbonate followed by absorption in inert materials .

Advanced Research Questions

Q. How can hydrogen bonding patterns in 2-(ethanesulfinyl)benzoic acid crystals be analyzed using graph set analysis?

- Methodological Answer : Graph set analysis (G) categorizes hydrogen bonds into D (donor), A (acceptor), and n (number of bonds in a motif). For 2-(ethanesulfinyl)benzoic acid, use single-crystal X-ray diffraction data to identify carboxylic acid dimer motifs (G = ) and sulfinyl-carboxylic acid interactions (G = ). Software like Mercury or CrystalExplorer visualizes these networks .

Q. What methodological approaches resolve contradictions in crystallographic data between polymorphic forms of 2-(ethanesulfinyl)benzoic acid?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic) require re-evaluation of crystallization solvents (e.g., DMSO vs. acetonitrile).

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and RIGUI to assess twinning .

Q. How can DFT calculations predict vibrational frequencies and molecular orbitals of 2-(ethanesulfinyl)benzoic acid?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level using Gaussian. Compare computed IR/Raman spectra with experimental data to validate assignments. Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects (e.g., sulfinyl group’s electron-withdrawing impact on the benzoic acid ring) .

Q. What strategies are effective for studying the compound’s potential in metal-organic frameworks (MOFs)?

- Methodological Answer : Screen coordination behavior with transition metals (e.g., Cu²⁺, Zn²⁺) via solubility tests in DMF/ethanol. Use powder XRD to confirm MOF formation and BET analysis for surface area quantification. Stability under thermal/vacuum conditions is assessed via TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.